molecular formula C23H16N2O3S3 B2626846 (5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329079-67-6

(5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2626846
CAS No.: 329079-67-6
M. Wt: 464.57
InChI Key: XPYBOPYULGRHHR-STZFKDTASA-N
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Description

This compound is a complex organic molecule with the molecular formula C16H10N2O3S3 . It contains several functional groups, including a nitro group, a phenylsulfanyl group, and a thiazolidinone group .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. Gouda et al. (2010) synthesized thiazolidin-4-one and thiazoline derivatives, demonstrating that some compounds exhibited promising antimicrobial activities against various pathogens. The study highlighted the potential of thiazolidin-4-ones as a scaffold for developing new antimicrobial agents. Similarly, Vicini et al. (2006) synthesized 2-thiazolylimino-5-arylidene-4-thiazolidinones, which showed potent activity against Gram-positive microorganisms, including strains resistant to current drugs, emphasizing their potential in treating infections caused by resistant microorganisms (Gouda, Berghot, Shoeib, & Khalil, 2010), (Vicini, Geronikaki, Anastasia, Incerti, & Zani, 2006).

Antiproliferative and Antitumor Activities

Thiazolidin-4-ones have been investigated for their antiproliferative and anticancer activities. Chandrappa et al. (2008) synthesized a series of thiazolidin-4-one derivatives and evaluated their antiproliferative activity against various human cancer cell lines, revealing that the presence of a nitro group on the thiazolidinone moiety and specific substitutions on the aryl ring significantly contribute to the antiproliferative activity. Furthermore, Wu et al. (2006) identified thiazolidinone analogs that can induce apoptosis in cancer cells selectively, without affecting normal cells, highlighting their potential as tumor-selective therapeutic agents (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008), (Wu, Guo, Teraishi, Pang, Kaluarachchi, Zhang, Davis, Dong, Yan, & Fang, 2006).

Biological Evaluation and QSAR Studies

The biological activities of thiazolidin-4-ones have been further explored through structure-activity relationship studies. Ranga, Sharma, and Kumar (2013) synthesized a series of pyridine derivatives of thiazolidin-4-ones and evaluated their anti-inflammatory and analgesic effects, revealing that specific compounds exhibited significant activity, demonstrating the therapeutic potential of thiazolidin-4-one derivatives in treating inflammation and pain. Additionally, Vicini et al. (2008) conducted structure-activity relationship studies on 2-heteroarylimino-5-benzylidene-4-thiazolidinones, providing insights into the antimicrobial activity of these compounds and revealing the potential of certain derivatives in treating infections caused by Gram-positive bacteria and fungi (Ranga, Sharma, & Kumar, 2013), (Vicini, Geronikaki, Incerti, Zani, Dearden, & Hewitt, 2008).

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S3/c26-22-21(31-23(29)24(22)15-16-7-3-1-4-8-16)14-17-13-18(25(27)28)11-12-20(17)30-19-9-5-2-6-10-19/h1-14H,15H2/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYBOPYULGRHHR-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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